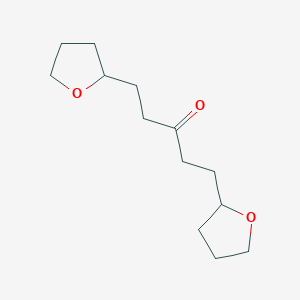

1,5-Bis(oxolan-2-yl)pentan-3-one

Description

Structure

3D Structure

Properties

CAS No. |

21133-22-2 |

|---|---|

Molecular Formula |

C13H22O3 |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1,5-bis(oxolan-2-yl)pentan-3-one |

InChI |

InChI=1S/C13H22O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h12-13H,1-10H2 |

InChI Key |

HJVYYGDXIUORHP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CCC(=O)CCC2CCCO2 |

Origin of Product |

United States |

Contextual Significance of Tetrahydrofuran Containing Molecular Architectures

The tetrahydrofuran (B95107) (THF) ring, a five-membered cyclic ether also known as oxolane, is a privileged structure in organic chemistry. nih.govwikipedia.org It is a common motif in a vast number of biologically active natural products and synthetic pharmaceuticals. eschemy.com The prevalence of the THF moiety in medicinally relevant compounds has spurred intense and ongoing interest in the development of new synthetic methods for its creation and functionalization. eschemy.com

Saturated cyclic ethers like THF are key structural units in numerous FDA-approved therapeutic agents, highlighting their importance in drug discovery. chemsrc.com Their presence is not limited to medicine; they are also found in agrochemicals and are crucial intermediates for the synthesis of complex molecules. chemsrc.com The THF ring itself is a polar aprotic solvent, miscible with water, and widely used in both laboratory and industrial settings for a range of chemical reactions and polymer science applications. wikipedia.orgataman-chemicals.com

The physical and chemical properties of THF are well-documented and provide a basis for understanding its behavior within a larger molecule like 1,5-bis(oxolan-2-yl)pentan-3-one.

Table 1: Physicochemical Properties of Tetrahydrofuran (THF)

| Property | Value |

|---|---|

| Chemical Formula | C₄H₈O |

| Molar Mass | 72.11 g/mol |

| Appearance | Colorless liquid |

| Density | 0.8876 g/cm³ (at 20 °C) |

| Melting Point | -108.4 °C |

| Boiling Point | 66 °C |

| Solubility in Water | Miscible |

| Dipole Moment | 1.63 D (gas) |

Data sourced from multiple references. wikipedia.orgnih.gov

Overview of Alpha, Omega Substituted Ketones in Chemical Synthesis

The core of 1,5-bis(oxolan-2-yl)pentan-3-one is a five-carbon chain with a central ketone, making it an example of an α,ω-disubstituted ketone, where the substituents are at the ends of the alkyl chain relative to the carbonyl group. Ketones are a cornerstone functional group in organic synthesis due to their versatile reactivity. sigmaaldrich.com They serve as precursors for a vast array of other functional groups and are integral to the construction of complex molecular frameworks. nih.gov

The synthesis of symmetrically substituted ketones, particularly 1,5-dicarbonyl compounds and related structures, has been a subject of significant research. nih.gov Methods often involve Michael additions, Claisen-Schmidt condensations, or modern transition-metal-catalyzed reactions. nih.gov These strategies allow for the construction of the carbon skeleton and the precise placement of functional groups.

The functionalization of ketones, especially at the α-position, is a foundational concept in organic chemistry, typically proceeding through enol or enolate intermediates. ataman-chemicals.com However, achieving functionalization at more remote positions, such as the ω-position, requires distinct synthetic strategies. Research into remote C-H functionalization and the use of α,ω-diols as alkylating agents showcases advanced methods for creating these types of structures. nih.govepa.gov The development of such synthetic methods is crucial for accessing complex molecules that are important as intermediates in the synthesis of natural products and pharmaceuticals. nih.gov

Table 2: Selected General Strategies for the Synthesis of Functionalized Ketones

| Synthetic Strategy | Description | Key Features |

|---|---|---|

| Michael Addition | Nucleophilic addition of an enolate to an α,β-unsaturated carbonyl compound. | Forms 1,5-dicarbonyl compounds; widely applicable. nih.gov |

| α-Alkylation/Functionalization | Reaction of an enolate with an electrophile (e.g., alkyl halide) to form a new C-C or C-heteroatom bond at the α-position. | Fundamental transformation; can be directed by various catalysts. ebi.ac.ukresearchgate.net |

| Remote C-H Functionalization | Activation and functionalization of a C-H bond at a position remote from an existing functional group, often guided by a directing group or through radical translocation. | Allows for synthesis of complex structures from simple precursors. nih.gov |

| Alkylation with Diols | Use of α,ω-diols as alkylating agents, often catalyzed by transition metals like iridium, to form long-chain substituted ketones. | Provides access to α,ω-disubstituted ketones. epa.gov |

Research Landscape of Cyclic Ethers and Ketones

The combination of cyclic ether and ketone functionalities within a single molecule creates a rich area for chemical research. The global market for cyclic ketones is expanding, driven by their critical role as intermediates in the pharmaceutical, agrochemical, and polymer industries. uni.lu This industrial demand fuels academic and corporate research into more efficient and sustainable synthetic routes.

Research in this area focuses on several key aspects:

Synthesis of Hybrid Architectures: Developing methods to stereoselectively synthesize molecules containing both cyclic ether and ketone groups is a significant challenge. This involves controlling the formation of multiple chiral centers and managing the reactivity of both functional groups.

Biological Activity: Given that THF rings are present in many bioactive natural products and ketones are prevalent in pharmaceuticals, hybrid molecules are often targeted for biological screening. chemsrc.comuni.lu

Catalysis: The development of novel catalytic systems is essential for the efficient synthesis of these complex molecules. This includes transition-metal catalysis, organocatalysis, and biocatalysis to achieve high yields and selectivities. sigmaaldrich.com

Green Chemistry: There is a growing trend towards developing more environmentally benign synthetic methods, such as using bio-based starting materials or employing catalyst-free conditions where possible. nih.govuni.lu

The study of 1,5-diketones, which share the pentan-3-one core, reveals their utility as crucial building blocks for a variety of heterocyclic compounds, including pyridines and pyrylium (B1242799) salts, which have applications in materials science and medicinal chemistry. nih.gov

Interdisciplinary Relevance in Advanced Chemical Sciences

De Novo Synthesis Approaches

De novo synthesis strategies for this compound focus on building the molecule from simpler, acyclic or heterocyclic precursors. These methods are foundational in creating the core structure of the target compound.

Strategies Involving Aldol (B89426) Condensation Reactions

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be theoretically applied to the synthesis of this compound. A plausible, though not explicitly documented, approach would involve the base-catalyzed crossed aldol condensation of 2-tetrahydrofurfural with acetone (B3395972). In this proposed reaction, two molecules of 2-tetrahydrofurfural would react with one molecule of acetone to form the desired diketone.

A more documented analogous reaction is the aldol condensation of furfural (B47365) with acetone, which yields 1,5-bis(furan-2-yl)pentan-3-one, a precursor that can be subsequently hydrogenated to the target molecule. osti.govresearchgate.netresearchgate.netmdpi.commdpi.com This reaction is typically carried out using a base catalyst. osti.govmdpi.com

Table 1: Proposed Aldol Condensation for this compound

| Reactant 1 | Reactant 2 | Catalyst | Proposed Product |

| 2-Tetrahydrofurfural | Acetone | Base (e.g., NaOH, KOH) | This compound |

Routes from Furan-Derived Precursors

A well-documented and practical route to this compound involves the use of furan-derived precursors, which are readily available from biomass. This strategy typically involves a two-step process: the synthesis of a furan-containing intermediate followed by the reduction of the furan (B31954) rings.

The key step in this route is the catalytic hydrogenation of 1,5-bis(furan-2-yl)pentan-3-one. This precursor is synthesized via the aldol condensation of furfural and acetone. osti.govresearchgate.netmdpi.commdpi.com The subsequent hydrogenation of the furan rings to tetrahydrofuran rings can be achieved using various catalysts and reaction conditions. While the direct reduction of this specific diketone is not extensively detailed, the hydrogenation of other furan derivatives to their corresponding tetrahydrofurans is a common transformation. pharmaguideline.com For instance, the reduction of simple furans to tetrahydrofurans can be achieved, although sometimes ring-opening can be a competing reaction. pharmaguideline.com

Table 2: Synthesis of 1,5-Bis(furan-2-yl)pentan-3-one via Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Furfural | Acetone | Mg/Al mixed oxides | 1,5-Bis(furan-2-yl)pentan-3-one | mdpi.com |

| Furfural | Acetone | CaO/MgAl2O4 | 1,5-Bis(furan-2-yl)pentan-3-one | osti.gov |

| Furfural | Acetone | Hydrotalcite-based materials | 1,5-Bis(furan-2-yl)pentan-3-one | mdpi.com |

Table 3: Proposed Catalytic Hydrogenation of 1,5-Bis(furan-2-yl)pentan-3-one

| Substrate | Catalyst | Conditions | Proposed Product |

| 1,5-Bis(furan-2-yl)pentan-3-one | Pd/C, Rh/C, or Ru/C | H2 pressure, solvent (e.g., alcohol) | This compound |

Utilization of Polyhydroxylated Aldehydes and Ketones as Starting Materials

Application of Grignard Reactions in Precursor Synthesis

Grignard reagents offer a versatile method for the formation of carbon-carbon bonds and could be employed in the synthesis of precursors to this compound. A hypothetical route could involve the reaction of a Grignard reagent derived from a 2-halotetrahydrofuran with a suitable electrophile to construct the pentan-3-one backbone. For instance, the reaction of two equivalents of 2-(bromomagnesio)tetrahydrofuran with a three-carbon electrophile containing a latent ketone functionality could be a potential strategy.

Table 4: Proposed Grignard Reaction for Precursor Synthesis

| Grignard Reagent | Electrophile | Proposed Intermediate |

| 2-(Bromomagnesio)tetrahydrofuran | 1,3-Dichloroacetone | This compound |

It is important to note that the preparation and reactivity of Grignard reagents from α-haloethers like 2-halotetrahydrofurans can be complex and may require specific conditions to avoid side reactions.

Functional Group Interconversions and Modifications

Functional group interconversions represent another strategic approach to the synthesis of this compound, often as a final step in a synthetic sequence. A key transformation in this category would be the oxidation of the corresponding secondary alcohol, 1,5-bis(oxolan-2-yl)pentan-3-ol. This alcohol precursor could potentially be synthesized through a Grignard reaction between two equivalents of a 2-tetrahydrofuranylmethyl Grignard reagent and ethyl formate, followed by hydrolysis. The subsequent oxidation of the secondary alcohol to the ketone can be achieved using a variety of standard oxidizing agents. quora.com

Table 5: Proposed Oxidation of 1,5-Bis(oxolan-2-yl)pentan-3-ol

| Substrate | Oxidizing Agent | Proposed Product |

| 1,5-Bis(oxolan-2-yl)pentan-3-ol | Pyridinium chlorochromate (PCC) | This compound |

| 1,5-Bis(oxolan-2-yl)pentan-3-ol | Swern oxidation reagents | This compound |

| 1,5-Bis(oxolan-2-yl)pentan-3-ol | Dess-Martin periodinane | This compound |

An in-depth examination of the synthetic pathways leading to This compound and its analogous compounds reveals a sophisticated interplay of catalytic processes designed to transform biomass-derived precursors into valuable chemicals. These methodologies primarily focus on the strategic manipulation of ketone functionalities and the hydrogenation of furanic rings, alongside significant efforts in optimizing reaction conditions and catalytic systems for efficiency, selectivity, and industrial-scale applicability.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and energetic landscape of molecules. For 1,5-Bis(oxolan-2-yl)pentan-3-one, these methods can elucidate its intrinsic stability, reactivity, and the thermodynamics of its chemical transformations.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. By approximating the many-body electronic wavefunction with the spatially dependent electron density, DFT provides a balance between computational cost and accuracy. longdom.org Calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d,p), can determine the optimized molecular geometry and electronic properties of this compound. semanticscholar.orgresearchgate.net

Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scispace.com The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. semanticscholar.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT Note: These are illustrative values based on typical findings for ketones and ethers, not specific experimental results for this compound.

| Parameter | Definition | Typical Calculated Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating capability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.0 | High gap suggests high kinetic stability |

| Ionization Potential (I) | -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | -1.5 | Energy released upon gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | 4.0 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | 2.5 | Power to attract electrons |

| Electrophilicity Index (ω) | χ² / (2η) | 0.78 | Global electrophilic nature |

For higher accuracy, particularly in determining thermodynamic and kinetic parameters, ab initio (from first principles) methods are utilized. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), provide more rigorous solutions to the electronic Schrödinger equation than standard DFT, albeit at a greater computational expense. nih.govresearchgate.net

These high-level calculations are essential for establishing precise thermodynamic data, including enthalpies of formation (ΔHf°), entropies (S°), and heat capacities (Cp). researchgate.net They are also the gold standard for studying reaction kinetics. For a molecule like this compound, ab initio methods can be used to model reaction mechanisms, such as hydrogen abstraction by radicals like the hydroxyl radical (•OH), a key process in atmospheric and combustion chemistry. nih.govuniversityofgalway.ie By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation energies (Ea) and reaction enthalpies (ΔHrxn), which are crucial for understanding reaction feasibility and rates. researchgate.netrsc.org Studies on simpler ketones have shown that such calculations can accurately benchmark less expensive methods and provide reliable kinetic data over wide temperature ranges. nih.govuniversityofgalway.ie

Table 2: Illustrative Ab Initio Calculated Activation Energies for H-Abstraction from a Ketone Note: These values are representative examples from studies on analogous ketones and illustrate potential reaction sites.

| H-Abstraction Site | Relative Activation Energy (kJ/mol) | Rationale |

|---|---|---|

| α-carbon (to C=O) | Low | The resulting radical is stabilized by the adjacent carbonyl group. |

| α-carbon (to ether O) | Very Low | The resulting radical is stabilized by the adjacent oxygen atom. This is a highly favorable site in the oxolane rings. |

| β-carbon | High | Lacks significant radical stabilizing features. |

| Other C-H bonds | Moderate to High | Reactivity depends on the specific chemical environment. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior that complements the static picture from quantum calculations.

The structure of this compound possesses significant conformational flexibility arising from the rotation around single bonds in the central pentanone chain and the puckering of the two terminal oxolane rings. MD simulations are an ideal tool to explore the vast conformational space of this molecule.

In an MD simulation, the molecule's trajectory is calculated by solving Newton's equations of motion, allowing it to sample different spatial arrangements. This process can identify the most stable, low-energy conformers and the energy barriers between them. mdpi.com Analysis of these simulations can reveal the preferred dihedral angles of the carbon backbone and the characteristic puckering modes (e.g., envelope or twist conformations) of the tetrahydrofuran (B95107) rings. This information is critical for understanding how the molecule's shape influences its physical properties and interactions with its environment. Similar computational studies on related ketone structures have successfully used these methods to establish predominant conformer proportions in solution. mdpi.com

Should this compound or structurally related compounds be investigated for biological activity, computational methods are indispensable for studying their interactions with protein targets. The process typically involves a multi-step approach combining molecular docking and MD simulations. mdpi.com

First, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site. Docking algorithms sample a large number of possible poses and use scoring functions to rank them based on factors like shape complementarity and intermolecular forces.

Following docking, the most promising protein-ligand complexes are subjected to MD simulations . These simulations provide a dynamic assessment of the stability of the binding pose and allow for a more detailed analysis of the non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the complex. mdpi.com By monitoring the ligand's movement and interactions over time, researchers can validate the docking results and gain a deeper understanding of the molecular basis of binding affinity and specificity. core.ac.uknih.gov

Prediction of Reaction Rate Constants and Pathways

Computational chemistry provides powerful tools for predicting not only if a reaction will occur but also how and how fast. For this compound, this involves mapping out potential reaction pathways and calculating the associated rate constants.

The process begins with quantum chemical calculations (often DFT) to explore the potential energy surface of a given reaction. This involves identifying all relevant stationary points: reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org The energy difference between the reactants and the transition state defines the activation barrier.

Once the activation barriers are known, Transition State Theory (TST) or more sophisticated methods like RRKM (Rice–Ramsperger–Kassel–Marcus) theory can be used to calculate the reaction rate constant (k). ethz.ch These theories provide a direct link between the properties of the transition state and the macroscopic reaction rate. This approach has been successfully applied to predict rate constants for various reactions involving ketones and cyclic ethers like tetrahydrofuran, including unimolecular decomposition and bimolecular reactions. ethz.chresearchgate.netresearchgate.net For this compound, likely pathways for investigation would include enolate formation, reactions at the carbonyl carbon, and ring-opening of the oxolane moieties following radical formation. rsc.orgresearchgate.net

In Silico Screening and Drug-Likeness Evaluation Methodologies (for related structures)

The process of drug discovery and development is lengthy and expensive, with a high attrition rate of candidate molecules. In silico screening and drug-likeness evaluation have emerged as critical first steps to filter large libraries of compounds and prioritize those with a higher probability of success. researchgate.net While specific studies on this compound are not extensively documented, the methodologies applied to related furan-containing structures can provide a framework for its evaluation.

Drug-likeness is a qualitative concept that assesses a compound's resemblance to known drugs based on its physicochemical properties. nih.gov These properties are key determinants of a molecule's pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). Several computational models and rules are employed to predict drug-likeness.

Lipinski's Rule of Five is a foundational guideline used to evaluate the potential for oral bioavailability of a drug candidate. researchgate.net It states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:

Molecular weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Number of hydrogen bond donors (HBD) ≤ 5

Number of hydrogen bond acceptors (HBA) ≤ 10

Quantitative Estimate of Drug-likeness (QED) offers a more nuanced approach than the binary pass/fail of Lipinski's rules. It provides a desirability score from 0 to 1, where a higher score indicates greater drug-likeness. nih.gov The QED calculation is based on the analysis of the distribution of key physicochemical properties of approved oral drugs. nih.gov These properties often include molecular weight, logP, number of hydrogen bond donors and acceptors, polar surface area (PSA), number of rotatable bonds, and the number of aromatic rings.

For a compound like this compound, these parameters can be calculated using various software and online platforms. For instance, the SwissADME web tool provides a comprehensive analysis of these properties. researchgate.net

Table 1: Hypothetical In Silico Drug-Likeness Evaluation of Furan-Containing Compounds This table presents a hypothetical analysis based on general properties of furan (B31954) derivatives and is for illustrative purposes only. Specific values for this compound would require dedicated computational studies.

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | QED Score | Lipinski's Rule of Five |

|---|---|---|---|---|---|---|---|

| This compound (Hypothetical) | ~214 | ~1.5 | 0 | 3 | ~50 | ~0.6 | Pass |

| Furan Derivative A | 350 | 3.2 | 2 | 5 | 80 | 0.75 | Pass |

| Furan Derivative B | 520 | 4.8 | 4 | 9 | 120 | 0.4 | Fail (MW) |

Molecular docking is another powerful in silico technique that predicts the binding orientation and affinity of a molecule to a specific protein target. ijper.org For furan-containing compounds that have shown biological activity, docking studies can elucidate their mechanism of action and guide the design of more potent analogs. ijper.orgnih.gov While no specific biological targets for this compound have been identified, this methodology would be crucial should any biological activity be discovered.

Molecular Simulations for Understanding Chemical Properties and Behavior

Molecular simulations, such as molecular dynamics (MD), are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the structure, dynamics, and thermodynamics of a system at the atomic level.

The search for safe and efficient hydrogen storage materials is a critical area of research for the development of a hydrogen-based economy. mdpi.com Biomass-derived compounds, including those with furan structures, are being investigated as potential liquid organic hydrogen carriers (LOHCs). These molecules can be hydrogenated to store hydrogen and later dehydrogenated to release it.

Computational methods can be employed to estimate the key properties of a compound's potential for chemical hydrogen storage. researchgate.net For a molecule like this compound, which is derived from furfural (B47365) (a biomass derivative), these simulations could predict its hydrogen storage capacity and the thermodynamics of the hydrogenation/dehydrogenation cycle.

Key properties for evaluating chemical hydrogen storage potential include:

Hydrogen Storage Capacity (wt%): This is the mass of hydrogen stored per unit mass of the storage material. It can be calculated based on the molecular formula and the number of hydrogen atoms that can be reversibly added to the molecule.

Enthalpy of Hydrogenation (ΔH): This thermodynamic parameter indicates the amount of heat released during the hydrogenation reaction. An ideal ΔH is not too high (to avoid excessive heat management during storage) and not too low (to allow for hydrogen release at moderate temperatures).

Gibbs Free Energy of Dehydrogenation (ΔG): This value determines the spontaneity of the hydrogen release reaction. A slightly positive ΔG at ambient temperature is desirable, allowing for controlled hydrogen release with minimal energy input.

Molecular dynamics simulations can be used to model the interaction of hydrogen with the LOHC molecule and to study the dynamics of the hydrogenation and dehydrogenation processes. nih.gov These simulations can help in understanding the reaction mechanisms and identifying potential catalysts to improve the kinetics of hydrogen release.

Table 2: Estimated Hydrogen Storage Properties of Potential Furan-Based LOHCs This table is for illustrative purposes and the values are hypothetical. Actual values would require experimental validation and specific computational studies.

| Compound | Molecular Formula (Hydrogenated) | Theoretical Hydrogen Storage Capacity (wt%) | Estimated Enthalpy of Hydrogenation (kJ/mol H₂) |

|---|---|---|---|

| This compound (Hypothetical Hydrogenated Form) | C₁₃H₂₄O₃ | ~5.3 | -50 to -70 |

| Dihydrofurfural | C₅H₈O₂ | ~4.1 | -55 to -75 |

Catalysis and Catalytic Applications

Catalytic Synthesis of Renewable Chemicals

The synthesis of renewable chemicals using 1,5-Bis(oxolan-2-yl)pentan-3-one and its precursors is a cornerstone of modern biorefinery concepts. The focus is on converting biomass-derived platform molecules into drop-in replacements for petroleum-based products.

Production of Lubricant Alkanes from Biomass-Derived Platform Chemicals

The production of lubricant-range alkanes (typically C8-C15) from biomass is a multi-step process that often proceeds through furanic intermediates. The initial step involves the aldol (B89426) condensation of furfural (B47365) with acetone (B3395972) to produce larger molecules like 4-(2-furyl)-3-buten-2-one (B1221072) (a C8 adduct) and 1,5-di(furan-2-yl)pentan-3-one (a C13 adduct). rsc.org These adducts then undergo a series of hydrogenation and hydrodeoxygenation reactions. The hydrogenation of the furan (B31954) rings in 1,5-di(furan-2-yl)pentan-3-one to form this compound is a critical intermediate step. Subsequent C-O bond cleavage and removal of the remaining oxygen atoms lead to the formation of long-chain alkanes, such as tridecane, which fall within the desired range for lubricants. nih.gov

Hydrodeoxygenation of Furfural-Acetone Condensation Adducts

The hydrodeoxygenation (HDO) of furfural-acetone condensation adducts is a key technology for upgrading biomass-derived oxygenates. researchgate.net The reaction is complex, involving the saturation of carbon-carbon double bonds, hydrogenation of the furan ring, and subsequent ring-opening and deoxygenation. For instance, the HDO of 1,5-di(furan-2-yl)pentan-3-one over various catalysts aims to produce linear alkanes. The process can be challenging due to the presence of multiple functional groups, and the catalyst's role is to selectively cleave C-O bonds while preserving the carbon skeleton.

Research has shown that different metal catalysts exhibit varying selectivity. For example, platinum-based catalysts have been found to be effective in the total HDO of these adducts to produce n-alkanes. researchgate.net The reaction proceeds through a network of parallel and series steps, with this compound being a crucial, albeit often transient, intermediate.

Development of Novel Catalytic Systems

The efficiency and selectivity of the conversion of furfural-acetone adducts to valuable chemicals are highly dependent on the catalyst design. Researchers are actively developing novel catalytic systems to optimize this process.

Bifunctional Catalysts for Tandem Reactions (e.g., Pd/CN@MgO)

Heterogeneous vs. Homogeneous Catalysis

The catalytic conversion of biomass-derived intermediates like 1,5-di(furan-2-yl)pentan-3-one predominantly employs heterogeneous catalysts . These catalysts, where the active phase (e.g., a metal) is dispersed on a solid support (e.g., alumina (B75360), silica, carbon), offer significant advantages in terms of easy separation from the reaction mixture, reusability, and process scalability. nih.govresearchgate.net Examples include platinum on alumina (Pt/Al₂O₃) and nickel on silica-zirconia (Ni/SiO₂-ZrO₂). nih.govresearchgate.net

Homogeneous catalysts , which are soluble in the reaction medium, can offer high activity and selectivity under mild conditions. However, their difficult separation from the products and potential for contamination of the final product make them less favorable for industrial-scale production of bulk chemicals like lubricant alkanes. The research focus, therefore, remains heavily on the development of robust and efficient heterogeneous catalysts for the hydrodeoxygenation of these biomass-derived compounds.

Advanced Applications and Research Directions

The unique structure of 1,5-Bis(oxolan-2-yl)pentan-3-one, featuring two terminal tetrahydrofuran (B95107) (oxolane) rings and a central ketone group, positions it as a molecule of interest in several advanced chemical applications. Research is exploring its potential in sustainable energy, complex organic synthesis, and environmental science.

Q & A

Q. What are the established synthetic routes for 1,5-Bis(oxolan-2-yl)pentan-3-one, and how can researchers optimize yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between oxolane derivatives and ketone precursors. For example, ultrasonic-assisted synthesis (UAS) can enhance reaction efficiency by accelerating mass transfer and reducing side reactions . Traditional methods involve acid- or base-catalyzed cyclization under inert atmospheres. To optimize yield:

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- X-ray crystallography for unambiguous determination of molecular geometry and stereochemistry (as demonstrated for structurally similar thiophene-based compounds in ).

- NMR spectroscopy : H and C NMR to verify oxolane ring integration and ketone positioning.

- FTIR to confirm carbonyl (C=O) stretching (~1700–1750 cm) and ether (C-O-C) vibrations.

- Mass spectrometry (HRMS) for molecular ion validation.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Based on analogous compounds (e.g., phosphine ligands in ):

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation.

Advanced Research Questions

Q. How do computational studies inform the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations can predict:

- Electrophilic/Nucleophilic Sites : Analyze electron density maps to identify reactive centers.

- Transition States : Model ketone participation in hydrogenation or cross-coupling reactions (see Green Chemistry methodologies in ).

- Solvent Effects : Use COSMO-RS simulations to optimize solvent selection for catalytic efficiency .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR/IR data often arise from:

- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts between enol and keto forms.

- Impurity Interference : Employ 2D NMR (e.g., HSQC, COSY) to isolate signals from byproducts .

- Crystallographic Validation : Cross-reference spectral data with X-ray structures to confirm assignments .

Q. How can this compound be applied in asymmetric catalysis or drug design?

- Methodological Answer :

- Catalysis : The oxolane rings may act as chiral auxiliaries in enantioselective synthesis. Test efficacy in Pd-catalyzed cross-couplings, comparing enantiomeric excess (ee) via chiral HPLC .

- Drug Design : Explore its scaffold as a building block for kinase inhibitors. Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins .

Q. What role does solvent choice play in stabilizing this compound during photochemical reactions?

- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize excited states in UV-driven reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.